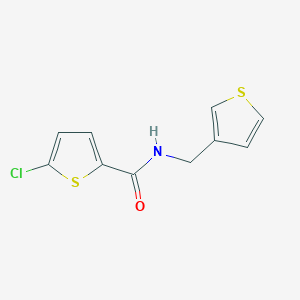![molecular formula C19H14FN5OS B2437099 2-((3-(2-フルオロベンジル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル)チオ)-1-フェニルエタノン CAS No. 896678-28-7](/img/structure/B2437099.png)
2-((3-(2-フルオロベンジル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル)チオ)-1-フェニルエタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone is a useful research compound. Its molecular formula is C19H14FN5OS and its molecular weight is 379.41. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
1,2,3-トリアゾールコアを含むこの化合物は、創薬において幅広い用途が見出されています . 1,2,3-トリアゾールコアを持つ多くの顕著な医薬品は、抗けいれん薬であるルフィナミド、広域スペクトルセファロスポリン系抗生物質であるセファトリジン、抗癌剤であるカルボキシアミドトリアゾール、β-ラクタム系抗生物質であるタゾバクタムなど、市場で入手可能です .
有機合成
1,2,3-トリアゾールは有機合成において広く使用されてきました . その独特の構造は、酵素や受容体との様々な非共有結合の形成を促進します .
高分子化学
高分子化学の分野では、1,2,3-トリアゾールは高い化学的安定性のために重要な役割を果たしています . 通常、高温でも酸性または塩基性の加水分解、酸化、還元条件に対して不活性です .
超分子化学
1,2,3-トリアゾールは超分子化学にも使用されています . 強い双極子モーメント (4.8–5.6 デバイ) と水素結合能力により、アミド結合と構造的に類似しており、E または Z アミド結合を模倣しています .
生体複合
この化合物は生体複合に応用されています . これは、生物学的分子を使用して、有機分子であろうとなかろうと、他の分子と共有結合を形成することを含みます。
ケミカルバイオロジー
ケミカルバイオロジーの分野では、1,2,3-トリアゾールは、酵素や受容体と様々な非共有結合を形成できることから使用されています .
蛍光イメージング
1,2,3-トリアゾールは蛍光イメージングに応用されています . これは、蛍光色素とプローブを使用して生物学的現象を可視化および測定することを含みます。
材料科学
最後に、1,2,3-トリアゾールは材料科学で使用されています . その独特の特性により、新しい材料の開発に役立ちます。
作用機序
Target of Action
Compounds with similar structures, such as 1,2,3-triazolo[4,5-d]pyrimidines, have been reported to modulate σ-receptors , inhibit β-secretase-1 (BACE-1) , and cytochrome Cyp8b1 . They also possess antiviral activity .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby altering cellular processes .
Biochemical Pathways
For instance, they have been found to inhibit the activity of BACE-1, an enzyme involved in the production of amyloid-beta peptides, which play a key role in the development of Alzheimer’s disease .
Result of Action
Similar compounds have been reported to have antitumor activities . For instance, one study found that a similar compound significantly inhibited the growth of PC3 cells, increased cellular ROS content, suppressed EGFR expression, and induced apoptosis .
生化学分析
Biochemical Properties
The biochemical properties of 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone are largely determined by its interactions with various biomolecules. For instance, triazolopyrimidines have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This suggests that 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone may interact with these enzymes, potentially influencing their activity.
Cellular Effects
The effects of 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone on cells are likely to be multifaceted, given its potential interactions with various biomolecules. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, its potential inhibition of protein kinases could disrupt cell signaling pathways, leading to changes in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone likely involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a potential protein kinase inhibitor , it may bind to these enzymes, altering their activity and subsequently influencing cellular processes.
特性
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5OS/c20-15-9-5-4-8-14(15)10-25-18-17(23-24-25)19(22-12-21-18)27-11-16(26)13-6-2-1-3-7-13/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQTVEYMJGWBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide](/img/structure/B2437016.png)
![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2437017.png)

![(1R,5S)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2437021.png)

![2-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2437023.png)


![1-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2437027.png)



![6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2437038.png)

